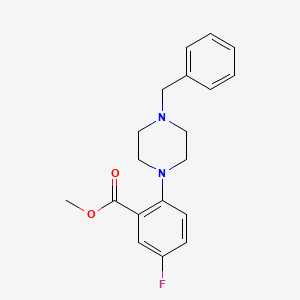

Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate

Description

Properties

IUPAC Name |

methyl 2-(4-benzylpiperazin-1-yl)-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O2/c1-24-19(23)17-13-16(20)7-8-18(17)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPAGDTZNRMSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)N2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501149090 | |

| Record name | Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501149090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256633-30-3 | |

| Record name | Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501149090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate (CAS 1256633-30-3)

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate, a heterocyclic compound of significant interest in medicinal chemistry. The piperazine scaffold is a privileged structure in drug discovery, known for conferring favorable pharmacokinetic properties.[1][2] This document delineates the physicochemical characteristics of the title compound, provides a detailed, field-proven synthetic protocol based on the Buchwald-Hartwig amination, and explores its potential biological context and therapeutic applications. The synthesis and characterization sections are designed to be self-validating, offering insights into the causality of procedural steps and expected analytical outcomes. Potential applications are discussed in the context of central nervous system (CNS) disorders and oncology, drawing from the established pharmacology of related benzylpiperazine and arylpiperazine derivatives.

Introduction and Molecular Overview

This compound (CAS 1256633-30-3) is a substituted piperazine derivative. The core structure features a piperazine ring N-arylated with a methyl 5-fluorobenzoate moiety and N-alkylated with a benzyl group. The piperazine heterocycle is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[3] Its two nitrogen atoms can act as hydrogen bond acceptors, enhancing solubility and bioavailability, while the ring itself provides a rigid scaffold for orienting pharmacophoric groups.[1]

The incorporation of a fluorine atom on the benzoate ring is a common strategy in drug design to modulate metabolic stability and receptor binding affinity. The benzyl group is also a frequent motif in centrally active compounds. This combination of structural features suggests that this compound is a promising scaffold for developing novel therapeutics, particularly for neurological disorders or as an intermediate in the synthesis of more complex bioactive molecules.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1256633-30-3 | [1] |

| Molecular Formula | C₁₉H₂₁FN₂O₂ | [1] |

| Molecular Weight | 328.38 g/mol | [1] |

| IUPAC Name | methyl 2-(4-benzylpiperazin-1-yl)-5-fluorobenzoate | Chemcd |

| SMILES | COC(=O)c1cc(F)ccc1N1CCN(Cc2ccccc2)CC1 | [6] |

| InChI Key | AGPAGDTZNRMSLV-UHFFFAOYSA-N | [6] |

Synthesis and Mechanism

The synthesis of N-aryl piperazines is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is the state-of-the-art method for this transformation due to its high efficiency, broad substrate scope, and functional group tolerance.[2][7] This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or pseudo-halide) and an amine.

For the synthesis of this compound, the logical disconnection points to a Buchwald-Hartwig coupling between Methyl 2-bromo-5-fluorobenzoate and 1-Benzylpiperazine .

Proposed Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle, illustrated below. The causality behind the choice of reagents is critical for a successful transformation.

Caption: Experimental workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), RuPhos (0.04 equiv.), and Sodium tert-butoxide (1.4 equiv.). The flask is then evacuated and backfilled with argon three times.

-

Reagent Addition: Under a positive pressure of argon, add Methyl 2-bromo-5-fluorobenzoate (1.0 equiv.) and 1-Benzylpiperazine (1.2 equiv.), followed by anhydrous toluene.

-

Reaction: The flask is sealed and the reaction mixture is heated to 100 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is separated.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.

Analytical Characterization (Self-Validating System)

Table 2: Representative Analytical Data

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic Protons: Multiple signals in the range of δ 6.8-7.8 ppm. The fluorine atom will cause splitting of adjacent protons (³JH-F ≈ 8-10 Hz, ⁴JH-F ≈ 4-6 Hz). The benzyl group protons will appear as a multiplet around δ 7.2-7.4 ppm. Benzyl CH₂: A singlet around δ 3.6 ppm. Piperazine Protons: Two broad multiplets, one for the protons adjacent to the aryl ring (around δ 3.0-3.2 ppm) and one for the protons adjacent to the benzyl group (around δ 2.6-2.8 ppm). Methyl Ester: A singlet around δ 3.9 ppm. |

| ¹³C NMR | Carbonyl Carbon: Signal around δ 166-168 ppm. Aromatic Carbons: Multiple signals between δ 110-160 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JC-F ≈ 240-250 Hz). Benzyl CH₂: Signal around δ 63 ppm. Piperazine Carbons: Signals in the range of δ 48-55 ppm. Methyl Ester Carbon: Signal around δ 52 ppm. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 329.16. |

| HPLC | Purity should be ≥95% with a single major peak under standard reverse-phase conditions. |

Biological Context & Potential Applications

While this compound has not been explicitly studied in the literature for its biological activity, its structural components are well-represented in pharmacologically active agents. This allows for an informed hypothesis on its potential therapeutic applications. The piperazine scaffold is a versatile tool for targeting the central nervous system. [6][9]

Central Nervous System (CNS) Applications

Many arylpiperazine and benzylpiperazine derivatives are known to interact with neurotransmitter systems, particularly serotonergic and dopaminergic receptors. [5][7]

-

Antidepressant and Anxiolytic Potential: Compounds with similar structures have shown dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitory activities, a mechanism central to many modern antidepressants. [2]The arylpiperazine moiety can act as a potent ligand for various 5-HT receptor subtypes. [5]* Sigma (σ) Receptor Modulation: Benzylpiperazine derivatives have been developed as high-affinity ligands for sigma receptors (σ₁ and σ₂), which are implicated in pain modulation, neuroprotection, and psychiatric disorders. [1]

Caption: Potential CNS targets and therapeutic outcomes.

Oncology

The piperazine scaffold has also been explored for anticancer applications.

-

Inhibition of Anti-Apoptotic Proteins: Benzylpiperazine derivatives have been designed as selective binders of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family. [3]Overexpression of Mcl-1 is a common mechanism of resistance to chemotherapy in various cancers. Selective Mcl-1 inhibitors can restore the apoptotic pathway, making cancer cells more susceptible to treatment.

Conclusion

This compound is a synthetically accessible compound with significant potential as a scaffold in drug discovery. Its synthesis via the robust and versatile Buchwald-Hartwig amination allows for the generation of analogues for structure-activity relationship (SAR) studies. Based on the extensive pharmacology of related benzylpiperazine and arylpiperazine compounds, this molecule represents a valuable starting point for research programs targeting CNS disorders and cancer. This guide provides the necessary foundational knowledge, a reliable synthetic framework, and a logical basis for the further investigation of this promising chemical entity.

References

- de novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. (PubMed)

- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (PubMed Central)

- Design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines with dual serotonin and norepinephrine reuptake inhibitory activities. (PubMed)

- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV

- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (Auburn University)

- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine deriv

- Synthesis and central nervous system depressant activity of new piperazine derivatives and rel

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (MDPI)

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (PubMed)

- 2-(4-benzyl-piperazin-1-yl)-benzoic acid methyl ester. (Chemcd)

- Derivatives of n-methylpiperazine.

- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (PharmacologyOnLine - SILAE)

- Patent Application Publication (10) Pub. No.: US 2009/0227791 A1.

- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. (Benchchem)

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (PMC - NIH)

Sources

- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines with dual serotonin and norepinephrine reuptake inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 6. researchgate.net [researchgate.net]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-benzylpiperazino)-5-fluorobenzoate is a key intermediate in pharmaceutical research, particularly in the development of compounds targeting the central nervous system.[1] Its synthesis involves the strategic formation of a carbon-nitrogen bond between an aromatic ring and a piperazine moiety. This guide provides an in-depth analysis of the primary synthetic pathways, focusing on the Buchwald-Hartwig amination and classical nucleophilic aromatic substitution (SNAr). We will explore the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs.

Introduction: Significance and Retrosynthetic Analysis

The structural motif of N-arylpiperazines is prevalent in a vast number of FDA-approved drugs, highlighting the importance of efficient synthetic routes to these compounds.[2][3] this compound, with its substituted fluorobenzoate and benzylpiperazine components, serves as a versatile building block for more complex molecular architectures.[4][5]

A retrosynthetic analysis of the target molecule reveals two primary disconnection approaches, both centered on the formation of the aryl C-N bond:

-

Disconnection A (Buchwald-Hartwig Approach): This modern approach involves a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine.[6][7] This method is renowned for its broad substrate scope and functional group tolerance.

-

Disconnection B (SNAr Approach): This classical method relies on the nucleophilic attack of an amine on an electron-deficient aromatic ring, typically activated by electron-withdrawing groups.[8][9][10]

This guide will delve into both pathways, providing the necessary details for successful implementation in a laboratory setting.

Synthetic Pathway I: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful alternative to traditional methods.[6][11] The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine ligand to facilitate the coupling of an aryl halide with an amine.[2]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:[6]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results by promoting the reductive elimination step.[6]

Experimental Protocol

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Eq. | Purity | Supplier |

| Methyl 2-bromo-5-fluorobenzoate | 1.0 | 98% | Sigma-Aldrich |

| 1-Benzylpiperazine | 1.2 | 99% | Sigma-Aldrich |

| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | 98% | Sigma-Aldrich |

| Racemic-BINAP | 0.04 | 97% | Sigma-Aldrich |

| Sodium tert-butoxide (NaOtBu) | 1.4 | 97% | Sigma-Aldrich |

| Toluene (anhydrous) | - | 99.8% | Sigma-Aldrich |

Step-by-Step Procedure:

-

To a dry, argon-flushed round-bottom flask, add palladium(II) acetate (0.02 eq), racemic-BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Add anhydrous toluene to the flask, followed by methyl 2-bromo-5-fluorobenzoate (1.0 eq) and 1-benzylpiperazine (1.2 eq).

-

The reaction mixture is heated to 100°C and stirred under argon for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The mixture is then washed with water and brine. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Rationale for Experimental Choices

-

Catalyst and Ligand: The combination of Pd(OAc)₂ and BINAP is a well-established catalyst system for Buchwald-Hartwig aminations, known for its efficiency in coupling a wide range of substrates.[6] Bidentate phosphine ligands like BINAP are believed to prevent the formation of palladium dimers and accelerate the reaction.[6]

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.

-

Solvent: Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst.

Synthetic Pathway II: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the formation of aryl-heteroatom bonds.[8] The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[10] The leaving group then departs, restoring the aromaticity of the ring.

Mechanistic Considerations

For an SNAr reaction to be successful, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[10] In the case of a di-halo substituted starting material, the relative reactivity of the halogens will dictate the site of substitution.

Experimental Protocol

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Eq. | Purity | Supplier |

| Methyl 2,5-difluorobenzoate | 1.0 | 98% | Sigma-Aldrich |

| 1-Benzylpiperazine | 1.1 | 99% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | 2.0 | 99% | Sigma-Aldrich |

| Dimethylformamide (DMF) | - | 99.8% | Sigma-Aldrich |

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve methyl 2,5-difluorobenzoate (1.0 eq) and 1-benzylpiperazine (1.1 eq) in dimethylformamide (DMF).

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Heat the reaction mixture to 80-100°C and stir for 6-12 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purify the crude product via silica gel column chromatography to obtain the final product.

Justification of Procedural Steps

-

Starting Material: The use of methyl 2,5-difluorobenzoate provides two potential sites for nucleophilic attack. The fluorine atom at the 2-position is activated by the adjacent electron-withdrawing ester group, making it the more likely site of substitution.

-

Base: Potassium carbonate is a mild and inexpensive base sufficient to neutralize the hydrofluoric acid generated during the reaction.

-

Solvent: DMF is a polar aprotic solvent that effectively solvates the ions involved in the reaction, thereby increasing the reaction rate.

Comparative Analysis and Workflow Visualization

| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |

| Generality | Broad substrate scope, tolerates various functional groups.[6] | Generally requires an electron-deficient aromatic ring.[10] |

| Reaction Conditions | Often requires elevated temperatures and an inert atmosphere.[12] | Can often be performed under milder conditions. |

| Catalyst | Requires a palladium catalyst and a phosphine ligand.[2] | Typically proceeds without a metal catalyst. |

| Cost | Catalysts and ligands can be expensive. | Reagents are generally less expensive. |

| Atom Economy | Can be lower due to the use of stoichiometric base. | Can have higher atom economy. |

Workflow Diagram:

Caption: Comparative workflow of Buchwald-Hartwig and SNAr syntheses.

Conclusion

Both the Buchwald-Hartwig amination and nucleophilic aromatic substitution offer viable and effective routes for the synthesis of this compound. The choice between the two methods will depend on factors such as the availability and cost of starting materials, desired reaction scale, and the specific functional groups present in the substrates. For broader applicability and tolerance of diverse functionalities, the Buchwald-Hartwig amination is often the preferred method in modern drug discovery.[11] However, for specific substrates where the aromatic ring is sufficiently activated, the SNAr reaction provides a more classical, cost-effective, and catalyst-free alternative.

References

- Bentham Science Publisher. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets.

- Cymerman Craig, J., & Young, R. J. (n.d.). 1-benzylpiperazine. Organic Syntheses Procedure.

- Wikipedia. (2023). Buchwald–Hartwig amination.

- ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.

- Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.

- PubMed. (1999). Liquid phase combinatorial synthesis of benzylpiperazines.

- Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Google Patents. (n.d.). CN1634901A - Process for preparing N-benzyl piperazine.

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Google Patents. (n.d.). EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.

- Aceschem. (n.d.). CAS 1256633-30-3 | methyl 2-(4-benzylpiperazin-1-yl)-5-fluorobenzoate.

- MySkinRecipes. (n.d.). This compound.

- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.

- YouTube. (2019). nucleophilic aromatic substitutions.

- YouTube. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex.

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 5. aceschem.com [aceschem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. eurekaselect.com [eurekaselect.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate

Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate (CAS No. 1256633-30-3). Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's chemical identity, probable synthetic pathways, core physical properties, and a suite of analytical methodologies for its characterization. The guide emphasizes the rationale behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility. The structural features—a fluorinated aromatic ring, a methyl ester, and a benzylpiperazine moiety—suggest its potential as a valuable scaffold in medicinal chemistry, particularly for developing agents targeting the central nervous system.[1]

Chemical Identity and Structural Analysis

This compound is a complex organic molecule incorporating several key functional groups that dictate its chemical behavior and potential biological activity. Understanding its fundamental structure is the first step in a thorough physicochemical evaluation.

Table 1: Compound Identifiers

| Property | Value | Source(s) |

| IUPAC Name | Methyl 2-(4-benzylpiperazin-1-yl)-5-fluorobenzoate | [2] |

| Synonym | Methyl 2-(4-benzyl-1-piperazinyl)-5-fluorobenzoate | |

| CAS Number | 1256633-30-3 | [2][3] |

| Molecular Formula | C₁₉H₂₁FN₂O₂ | [2][3] |

| Molecular Weight | 328.38 g/mol | [1][2] |

| InChI | 1S/C19H21FN2O2/c1-24-19(23)17-13-16(20)7-8-18(17)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 | [3] |

| InChIKey | AGPAGDTZNRMSLV-UHFFFAOYSA-N | [3] |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)F)N2CCN(CC2)CC3=CC=CC=C3 | [3] |

Structural Elucidation

The molecule's structure is characterized by three primary regions:

-

The Methyl 5-fluorobenzoate Core: The fluorine atom acts as a bioisostere for hydrogen and can modulate electronic properties and metabolic stability. The methyl ester is susceptible to hydrolysis but is a common feature in drug precursors.

-

The Piperazine Linker: A cyclic diamine that is a ubiquitous scaffold in pharmacologically active compounds. The secondary amine within the ring provides a basic center, influencing solubility and potential salt formation.

-

The N-Benzyl Group: This terminal lipophilic group significantly influences the molecule's overall hydrophobicity, which is critical for membrane permeability and potential interactions with hydrophobic pockets in biological targets.

Synthesis and Purification Strategy

Causality of Experimental Choice: The Buchwald-Hartwig amination is the industry-standard method for forming aryl C-N bonds.[4] It offers high yields and excellent functional group tolerance, making it ideal for coupling a secondary amine like 1-benzylpiperazine with an activated aryl halide, such as methyl 2-halo-5-fluorobenzoate, without affecting the ester group.

Caption: Proposed Buchwald-Hartwig synthesis workflow.

Experimental Protocol: Synthesis

-

Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% Xantphos).

-

Reagent Addition: Add cesium carbonate (2.0 equivalents) to the flask. Follow with Methyl 2-bromo-5-fluorobenzoate (1.0 equivalent) and 1-benzylpiperazine (1.2 equivalents).

-

Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[5]

Core Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Rationale / Methodology |

| Physical State | Expected to be a solid at 25°C. | Based on high molecular weight and typical nature of similar aromatic compounds. |

| Melting Point | Not reported. | Determined via capillary melting point apparatus. |

| Solubility | Predicted to be soluble in organic solvents (DCM, CHCl₃, EtOAc, DMSO) and poorly soluble in water. | The large nonpolar surface area from the benzyl and benzoate groups reduces aqueous solubility. The basic piperazine nitrogen allows for salt formation and increased solubility in acidic aqueous media. |

| Storage | Store at 2-8°C or Room Temperature, keep dry. | Supplier recommendation to prevent potential hydrolysis of the ester or other degradation.[1][3] |

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Ensure the purified sample is completely dry and finely powdered.

-

Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat rapidly to within 20°C of the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range provides an indication of purity.

Experimental Protocol: Solubility Assessment

-

Qualitative Test: To 1 mg of the compound in a small vial, add 100 µL of the test solvent (e.g., water, ethanol, DMSO, DCM).

-

Observation: Observe for dissolution at room temperature. If not soluble, gently warm and vortex the mixture.

-

Classification: Classify as soluble, sparingly soluble, or insoluble based on visual inspection.

-

Quantitative Test (Shake-Flask Method): a. Prepare a saturated solution by adding an excess of the compound to a known volume of solvent (e.g., water, phosphate-buffered saline). b. Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached. c. Centrifuge the solution to pellet the excess solid. d. Carefully extract a known volume of the supernatant and dilute it. e. Determine the concentration of the diluted sample using a calibrated HPLC-UV method.

Spectroscopic and Chromatographic Characterization

A combination of analytical techniques is required for unambiguous structure confirmation and purity assessment. This represents a self-validating system where orthogonal methods confirm the same identity and purity.

Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the precise molecular structure. ¹H NMR confirms the proton environment and connectivity, ¹³C NMR identifies all unique carbon atoms, and ¹⁹F NMR provides a simple signal for the fluorine atom.

Expected Chemical Shifts:

-

¹H NMR: Aromatic protons (δ 7.0-8.0 ppm), benzyl CH₂ (δ ~3.5 ppm), piperazine CH₂ protons (δ 2.5-3.2 ppm), and methyl ester CH₃ (δ ~3.9 ppm).

-

¹³C NMR: Carbonyl carbon (δ ~165 ppm), aromatic carbons (δ 110-160 ppm), and aliphatic carbons (δ 45-65 ppm).

-

¹⁹F NMR: A single resonance, with its chemical shift dependent on the reference standard.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra.

-

Data Acquisition: Record spectra on a 400 MHz or higher spectrometer at 25°C.[6]

-

Analysis: Process the spectra to assign peaks, determine coupling constants, and confirm that the integration values match the expected number of protons for each signal.

Mass Spectrometry (MS)

Rationale: Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily protonate at a piperazine nitrogen to form [M+H]⁺.

Experimental Protocol (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.[7]

-

Ionization Mode: Operate in positive ion mode (ESI+) to detect the [M+H]⁺ ion.

-

Analysis: Confirm the presence of the parent ion at m/z 329.16 (calculated for C₁₉H₂₂FN₂O₂⁺). Analyze the MS/MS fragmentation spectrum for characteristic losses, such as the benzyl group (m/z 91).

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for determining the purity of a compound by separating it from any impurities. A UV detector is suitable as the aromatic rings provide strong chromophores.

Experimental Protocol (Purity Analysis):

-

Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Use a gradient elution system.

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

-

-

Gradient: Start with a low percentage of Solvent B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-20 minutes.

-

Flow Rate: Set to 1.0 mL/min.

-

Detection: Monitor the eluent with a UV detector at a wavelength where the compound has high absorbance (e.g., 254 nm).

-

Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as the percentage of the main peak area relative to the total peak area. Commercial suppliers often report purities of 97% or higher.[2][3]

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. This guide has established its core chemical identity and outlined a robust, logical framework for its synthesis and comprehensive physicochemical characterization. By employing the detailed protocols for synthesis, purification, and analysis—spanning NMR, MS, HPLC, and other physical methods—researchers can ensure the quality and integrity of this compound for use in drug discovery and development pipelines. The provided methodologies serve as a validated template for the rigorous scientific evaluation required in modern chemical research.

References

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 754142, Stk117866. [Link]

-

The Royal Society of Chemistry. General experimental procedure for the synthesis of methyl benzoate. [Link]

-

The Royal Society of Chemistry. Supplemental Information: General Synthesis Protocol. [Link]

-

National Center for Biotechnology Information. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. [Link]

-

MySkinRecipes. This compound. [Link]

-

Arctom. CAS NO. 1256633-30-3 | this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 55265274, Methyl 5-cyano-2-fluorobenzoate. [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

Sources

An In-depth Technical Guide to Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate

Abstract: This technical guide provides a comprehensive overview of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its molecular structure, physicochemical properties, a robust and validated synthetic protocol, and detailed analytical characterization. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, synthesis, and application of this versatile compound. The inherent value of this molecule lies in its combination of a fluorinated aromatic ring and a benzylpiperazine moiety, features commonly associated with neurologically active agents, making it a valuable intermediate for discovering new chemical entities (NCEs).

Molecular Profile and Physicochemical Properties

Chemical Identity

This compound is a substituted aromatic compound featuring a methyl ester, a fluorine atom, and a benzylpiperazine group. The strategic placement of these functional groups provides multiple avenues for further chemical modification and imparts specific electronic properties that are desirable in drug design. Its unique structure makes it a valuable intermediate in pharmaceutical research, particularly for compounds targeting the central nervous system (CNS).[1]

Structural Representation

The molecule's architecture is centered around a benzene ring, substituted at positions 1, 2, and 5. The piperazine ring acts as a non-covalent linker between the fluorobenzoate core and the benzyl group.

Caption: Molecular Structure of the Topic Compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and analytical methods.

| Property | Value | Reference |

| CAS Number | 1256633-30-3 | [2][3] |

| Molecular Formula | C₁₉H₂₁FN₂O₂ | [2][3] |

| Molecular Weight | 328.38 g/mol | [2][3] |

| SMILES | O=C(OC)C1=CC(F)=CC=C1N2CCN(CC3=CC=CC=C3)CC2 | [3] |

| InChIKey | AGPAGDTZNRMSLV-UHFFFAOYSA-N | [4] |

| Appearance | White to off-white solid (typical) | |

| Storage | 2-8°C for long-term; Room temperature for short-term, keep dry | [1][4] |

Synthesis and Purification

Retrosynthetic Analysis & Strategy

The synthesis of this compound is most efficiently approached via a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing methyl ester group at C1 activates the halogen at the ortho-position (C2), making it susceptible to displacement by a nucleophile. The chosen nucleophile is 1-benzylpiperazine.

Rationale for Method Selection: This SₙAr approach is favored for its reliability, high yields, and operational simplicity compared to metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig). The reaction does not require an expensive or sensitive catalyst, and the starting materials, Methyl 2-chloro-5-fluorobenzoate (or Methyl 2,5-difluorobenzoate) and 1-benzylpiperazine, are commercially available. Cesium carbonate is selected as the base due to its high solubility in polar aprotic solvents and its effectiveness in facilitating this type of transformation.[5][6]

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis will yield a product with the expected spectroscopic signatures detailed in Section 3.

Reagents and Materials:

-

Methyl 2-chloro-5-fluorobenzoate (1.0 eq)

-

1-Benzylpiperazine (1.1 eq)

-

Anhydrous Cesium Carbonate (Cs₂CO₃) (2.5 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (200-400 mesh)

Procedure:

-

To a dry round-bottom flask purged with nitrogen, add Methyl 2-chloro-5-fluorobenzoate (1.0 eq) and anhydrous cesium carbonate (2.5 eq).

-

Add anhydrous DMSO to the flask to create a stirrable suspension (approx. 0.2 M concentration relative to the limiting reagent).

-

Add 1-benzylpiperazine (1.1 eq) to the mixture via syringe.

-

Heat the reaction mixture to 80-90°C and stir vigorously under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed (typically 8-16 hours).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Combine the organic layers and wash with water, followed by brine, to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Methodology

The crude product is purified by flash column chromatography on silica gel.

-

Stationary Phase: Silica Gel (200-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30-40% EtOAc/Hexanes). The precise gradient should be determined by TLC analysis of the crude material.

-

Validation: Fractions are collected and analyzed by TLC. Those containing the pure product (identified by a single spot with the correct Rf value) are combined and the solvent is removed under reduced pressure to yield the final product as a solid.

Spectroscopic and Analytical Characterization

Validating the identity and purity of the synthesized molecule is paramount. The following data represent the expected analytical profile for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a TMS standard in CDCl₃.

| Protons | Multiplicity | Approx. δ (ppm) | Integration | Key Feature |

| Benzoate Ar-H | dd | 7.10 - 7.25 | 1H | |

| Benzoate Ar-H | dd | 6.95 - 7.10 | 1H | |

| Benzoate Ar-H | m | 6.70 - 6.85 | 1H | Coupling to ¹⁹F |

| Benzyl Ar-H | m | 7.25 - 7.40 | 5H | Phenyl group protons |

| -O-CH ₃ | s | ~3.85 | 3H | Methyl ester singlet |

| Benzyl -CH ₂- | s | ~3.60 | 2H | Benzylic singlet |

| Piperazine -CH ₂- | t | ~3.15 | 4H | Adjacent to N-benzyl |

| Piperazine -CH ₂- | t | ~2.95 | 4H | Adjacent to Ar-ring |

Note: s=singlet, t=triplet, dd=doublet of doublets, m=multiplet.

¹³C NMR Spectroscopy: Expected signals include the ester carbonyl (~166 ppm), multiple aromatic carbons (110-155 ppm, with characteristic C-F splitting), piperazine and benzylic carbons (45-65 ppm), and the methyl ester carbon (~52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1720 - 1735 |

| C-O (Ester) | Stretch | 1250 - 1280 |

| C=C (Aromatic) | Stretch | 1580 - 1610 |

| C-F (Aryl-Fluoride) | Stretch | 1150 - 1220 |

| C-H (Aromatic/Aliphatic) | Stretch | 2800 - 3100 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

-

Expected Exact Mass: 328.1642 (for C₁₉H₂₁FN₂O₂)

-

ESI-MS (+ve mode): Expect to observe the protonated molecular ion [M+H]⁺ at m/z ≈ 329.17.

-

Key Fragmentation: The most prominent fragmentation is the cleavage of the benzyl group, leading to the formation of a stable tropylium cation at m/z 91.

Caption: Predicted major fragmentation pathway in ESI-MS.

Applications in Research and Drug Development

Role as a Synthetic Building Block

This compound is not typically an end-product but rather a strategic intermediate. The methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide couplings or reduced to an alcohol. The benzyl group can be removed via hydrogenolysis to reveal a secondary amine on the piperazine ring, allowing for the introduction of diverse substituents.

Relevance of the Benzylpiperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous FDA-approved drugs.[7] Substituted piperazines are frequently found in compounds that modulate CNS targets, such as dopamine and serotonin receptors.[1] Therefore, this molecule serves as an excellent starting point for synthesizing libraries of compounds for screening in neurological and psychiatric disease models.

Potential Therapeutic Areas

Given its structural motifs, derivatives of this compound could be investigated for a variety of therapeutic applications:

-

Antipsychotics and Antidepressants: Targeting dopaminergic and serotonergic pathways.

-

Cognitive Enhancers: Modulating neurotransmitter systems involved in memory and learning.

-

Oncology: The piperazine core is also found in a number of kinase inhibitors, such as PI3K inhibitors, used in cancer therapy.[8]

Handling, Storage, and Safety

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: For long-term stability, store in a tightly sealed container at 2-8°C, protected from light and moisture.[4] For short-term use, storage at room temperature in a desiccator is acceptable.[1]

-

Safety: While specific toxicity data is not widely available, compounds of this class should be treated as potentially harmful if swallowed, inhaled, or in contact with skin. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed information.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery. Its well-defined structure, accessible synthesis, and versatile functional groups make it an ideal platform for developing novel therapeutics, particularly in the CNS space. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this compound in their research endeavors.

References

-

CAS NO. 1256633-30-3 | this compound | Catalog BD-A558373 | Arctom. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules, 27(15), 4994. MDPI. Retrieved January 15, 2026, from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved January 15, 2026, from [Link]

-

2-(2-((2R,5S)-4-(4-fluorobenzyl)-2,5-dimethylpiperazin-1-yl)-2-oxoethoxy)-5-chlorobenzoic acid. PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

General experimental procedure for the synthesis of methyl benzoate (3a). The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

-

Methyl 5-fluoro-2-methylbenzoate. PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Supplemental Information - The Royal Society of Chemistry. (2022). Retrieved January 15, 2026, from [Link]

-

Methyl 5-cyano-2-fluorobenzoate. PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2019). Molecules, 24(18), 3247. National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[1][2]benzoquinone hydrochloride. (2008). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 599-607. Retrieved January 15, 2026, from [Link]

-

Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis. (2014). Forensic Science International, 240, 75-84. Retrieved January 15, 2026, from [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2021). Molecules, 26(23), 7356. MDPI. Retrieved January 15, 2026, from [Link]

-

Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. (2017). Psychopharmacology, 234(8), 1335-1344. National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][3]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). European Journal of Medicinal Chemistry, 209, 112913. Retrieved January 15, 2026, from [Link]

-

Benzoic acid, 4-methylphenyl ester. NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]

-

Methyl 4(methylamino)benzoate. NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]

-

1-(2-Fluorobenzyl)-4-methylpiperazine - Vapor Phase IR Spectrum. SpectraBase. (n.d.). Retrieved January 15, 2026, from [Link]

-

Benzyl methyl ketone. NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). Molbank, 2009(3), M607. MDPI. Retrieved January 15, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. aceschem.com [aceschem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. This compound,1256633-30-3-Amadis Chemical [amadischem.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Pharmacology of Benzylpiperazine Derivatives: A Technical Guide to Their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylpiperazine (BZP) and its chemical congeners represent a complex class of psychoactive compounds with a multifaceted mechanism of action. Initially explored for their potential as anthelmintic and antidepressant agents, their pronounced stimulant and euphoric properties have led to their widespread recreational use, often as substitutes for amphetamines or MDMA.[1][2] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the pharmacological effects of benzylpiperazine derivatives. We will dissect their interactions with key neurochemical systems, outline robust experimental methodologies for their characterization, and discuss the structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and harness the therapeutic or toxicological potential of this intriguing class of molecules.

Introduction: A Class of Compounds with a Dual Legacy

The story of benzylpiperazine is one of scientific inquiry intersecting with societal trends. First synthesized in 1944, BZP was initially investigated for various therapeutic applications.[1] However, its amphetamine-like effects and potential for abuse curtailed its clinical development.[3] In recent decades, BZP and its derivatives have emerged as prominent "designer drugs," valued in recreational settings for their stimulant and empathogenic qualities.[4][5] This has necessitated a deeper scientific understanding of their pharmacological profile to inform public health and regulatory responses.

From a drug development perspective, the benzylpiperazine scaffold offers a versatile platform for designing novel ligands targeting various central nervous system (CNS) receptors and transporters. Indeed, recent research has explored derivatives with high affinity for sigma-1 receptors, suggesting potential therapeutic avenues in pain management.[6][7] This guide will navigate both the established neuropharmacology of recreational benzylpiperazines and the emerging potential of novel derivatives.

Core Mechanism of Action: A Symphony of Monoaminergic Modulation

The primary pharmacological effects of benzylpiperazine derivatives stem from their profound interaction with the brain's monoaminergic systems: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[3][8] Their action is complex, involving both the release and reuptake inhibition of these key neurotransmitters, leading to a surge in their synaptic concentrations.[1][9]

Interaction with Monoamine Transporters

Benzylpiperazine and its analogues act as substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][10] This interaction leads to two key effects:

-

Reuptake Inhibition: By binding to these transporters, benzylpiperazine derivatives block the reabsorption of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron, thus prolonging their signaling activity.

-

Neurotransmitter Release: More significantly, these compounds induce reverse transport, or efflux, of monoamines from the presynaptic terminal into the synapse.[4][9]

BZP itself exhibits a preference for inducing the release of dopamine and norepinephrine over serotonin.[4][9] This dopaminergic and noradrenergic action is the primary driver of its stimulant effects, which are comparable to, albeit less potent than, those of amphetamine.[2][11][12] The relative potency of BZP for monoamine release is a critical factor in its overall pharmacological profile.

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |

| 1-Benzylpiperazine (BZP) | 175 | 62 | 6050 |

| d-Amphetamine | 25 | 7 | 1765 |

| d-Methamphetamine | 25 | 12 | 736 |

| Table 1: Comparative potency of BZP and amphetamines for monoamine release. EC50 values represent the concentration required to elicit 50% of the maximal release. Data compiled from scientific literature.[1] |

Direct Receptor Agonism

Beyond their influence on monoamine transporters, benzylpiperazine derivatives also exhibit direct agonist activity at various postsynaptic receptors, primarily within the serotonergic system.[1] This direct agonism contributes to the nuanced and sometimes unpredictable effects of these compounds.

-

Serotonin Receptors: BZP is a non-selective agonist at a wide array of serotonin receptors.[1] Its affinity for 5-HT2A receptors may underlie the mild hallucinogenic effects reported at higher doses.[1][13] Interaction with 5-HT2B receptors, which are densely expressed in the gastrointestinal tract, could explain some of the peripheral side effects.[1] Furthermore, agonism at 5-HT3 receptors is a plausible mechanism for the commonly reported side effect of headaches.[1]

-

Adrenergic Receptors: BZP demonstrates high-affinity antagonism at α2-adrenoreceptors.[1] By blocking these presynaptic autoreceptors, BZP inhibits the negative feedback mechanism that normally suppresses norepinephrine release, leading to a further increase in synaptic norepinephrine levels.[1][14]

The Synergistic Dance: Co-administration with other Piperazines

In recreational settings, BZP is often co-administered with other piperazine derivatives, most notably 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[15] TFMPP is a potent serotonin releasing agent and a direct agonist at 5-HT1 and 5-HT2 receptors.[13][15] The combination of BZP's dopaminergic and noradrenergic effects with TFMPP's serotonergic activity creates a pharmacological profile that more closely mimics that of MDMA, producing enhanced euphoric and empathogenic effects.[15] This synergy, however, also increases the risk of adverse events, including serotonin syndrome.[15]

Elucidating the Mechanism: Key Experimental Protocols

A thorough understanding of the mechanism of action of benzylpiperazine derivatives relies on a combination of in vitro and in vivo experimental approaches. The following protocols represent a foundational toolkit for researchers in this field.

In Vitro Assays: Dissecting Molecular Interactions

Causality: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. This is a crucial first step in identifying the molecular targets of a novel benzylpiperazine derivative. The principle lies in the competition between a radiolabeled ligand with a known high affinity for the target and the unlabeled test compound.

Protocol:

-

Preparation of Membranes: Homogenize brain tissue (e.g., rat striatum for DAT, cortex for SERT and NET) or cultured cells expressing the target receptor/transporter in a suitable buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the benzylpiperazine derivative.

-

Separation: After incubation to allow binding to reach equilibrium, rapidly filter the mixture through a glass fiber filter to separate the bound from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Causality: To determine if a compound acts as a releasing agent, in vitro release assays are employed. These experiments directly measure the efflux of neurotransmitters from pre-loaded synaptosomes or cultured neuronal cells.

Protocol:

-

Synaptosome Preparation: Isolate synaptosomes (sealed presynaptic nerve terminals) from specific brain regions by differential centrifugation.

-

Radiolabeling: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin) to allow for its uptake into the vesicles.

-

Superfusion: Place the loaded synaptosomes in a superfusion chamber and continuously perfuse with a physiological buffer.

-

Stimulation: After a baseline period, introduce the benzylpiperazine derivative into the perfusion buffer and collect the superfusate in fractions.

-

Quantification: Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of neurotransmitter released.

-

Data Analysis: Express the release as a percentage of the total neurotransmitter content and plot against the compound concentration to determine the EC₅₀ for release.

In Vivo Models: Assessing Physiological and Behavioral Effects

Causality: Locomotor activity is a well-established behavioral measure of stimulant effects in rodents. An increase in locomotor activity following administration of a benzylpiperazine derivative is indicative of a central stimulant action, likely mediated by increased dopaminergic and noradrenergic neurotransmission.

Protocol:

-

Habituation: Place individual animals (e.g., mice or rats) in an open-field arena equipped with infrared beams to track movement. Allow for a habituation period to establish a baseline level of activity.

-

Drug Administration: Administer the benzylpiperazine derivative or vehicle control via a relevant route (e.g., intraperitoneal injection).

-

Data Collection: Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period following drug administration.

-

Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).

Causality: Drug discrimination is a sophisticated behavioral paradigm used to assess the subjective effects of a drug in animals. By training an animal to discriminate between a known drug of abuse (e.g., amphetamine or MDMA) and saline, researchers can determine if a novel compound produces similar interoceptive cues.

Protocol:

-

Training: Train animals (e.g., rats or monkeys) in a two-lever operant chamber. On days when the training drug is administered, responses on one lever are reinforced with a reward (e.g., food pellet). On days when saline is administered, responses on the other lever are reinforced.

-

Testing: Once the animals have learned the discrimination, administer the benzylpiperazine derivative and observe which lever they predominantly press.

-

Data Analysis: If the animals predominantly press the drug-appropriate lever, it suggests that the test compound has subjective effects similar to the training drug.

Structure-Activity Relationships: The Blueprint for Pharmacological Diversity

The pharmacological profile of benzylpiperazine derivatives is exquisitely sensitive to their chemical structure.[16] Modifications to the benzyl ring and the piperazine moiety can dramatically alter their affinity for different targets and their overall mechanism of action.[16]

-

Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring are critical determinants of activity.[16] For example, the addition of electron-withdrawing groups can influence the compound's interaction with monoamine transporters. The substitution pattern is a key factor in dictating the selectivity for serotonin versus dopamine receptors.[16]

-

Modifications to the Piperazine Ring: Alterations to the piperazine ring can also impact the pharmacological profile, though this has been less extensively explored.

The study of structure-activity relationships (SAR) is crucial for the rational design of novel benzylpiperazine derivatives with specific pharmacological properties, whether for therapeutic purposes or to understand the potential harms of new recreational drugs.[16][17]

Downstream Signaling and Neurotoxicity

The acute effects of benzylpiperazine derivatives on monoamine systems can lead to downstream changes in intracellular signaling pathways. Furthermore, prolonged or high-dose exposure can result in neurotoxicity.

Signaling Pathways

The increased activation of dopamine and serotonin receptors by benzylpiperazine derivatives can trigger a cascade of intracellular events. For instance, activation of G-protein coupled receptors can lead to the modulation of adenylyl cyclase and phospholipase C activity, ultimately influencing gene expression and neuronal function.

Caption: Primary mechanism of action of benzylpiperazine derivatives.

Neurotoxic Effects

Studies have shown that benzylpiperazine derivatives can induce oxidative stress and apoptosis in dopaminergic neurons.[18] The mechanisms underlying this neurotoxicity are thought to involve the generation of reactive oxygen species, mitochondrial dysfunction, and the activation of pro-apoptotic proteins such as Bax and caspase-3.[18][19] This raises concerns about the long-term consequences of recreational benzylpiperazine use.

Caption: Postulated neurotoxic cascade of benzylpiperazine derivatives.

Conclusion: An Evolving Landscape

The study of benzylpiperazine derivatives is a dynamic field that continues to evolve. While their primary mechanism of action through the modulation of monoaminergic systems is well-established, the nuances of their interactions with a wider range of receptors and their long-term neurochemical consequences are still being unraveled. For drug development professionals, the benzylpiperazine scaffold remains a promising starting point for the design of novel CNS-active agents. A thorough understanding of their complex pharmacology, as outlined in this guide, is paramount for both mitigating the harms associated with their recreational use and unlocking their potential therapeutic applications.

References

-

Title: Benzylpiperazine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed Central Source: PubMed Central URL: [Link]

-

Title: Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed Source: PubMed URL: [Link]

-

Title: Piperazines - Release | Drugs Source: Release URL: [Link]

-

Title: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - ACS Publications Source: ACS Publications URL: [Link]

-

Title: 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Details for Piperazines - Unodc Source: United Nations Office on Drugs and Crime URL: [Link]

-

Title: Benzylpiperazine (BZP) and TFMPP - Uniprix Source: Uniprix URL: [Link]

-

Title: Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]

-

Title: N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository Source: World Health Organization URL: [Link]

-

Title: Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed Source: PubMed URL: [Link]

-

Title: Benzylpiperazine - chemeurope.com Source: chemeurope.com URL: [Link]

-

Title: An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse Source: SpringerLink URL: [Link]

-

Title: The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed Source: PubMed URL: [Link]

-

Title: Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study - PubMed Source: PubMed URL: [Link]

-

Title: Benzylpiperazine: "A messy drug" - PubMed Source: PubMed URL: [Link]

-

Title: Chemical structure of N-benzylpiperazine (BZP). - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed Central Source: PubMed Central URL: [Link]

-

Title: De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed Source: PubMed URL: [Link]

-

Title: BZP/piperazines drug profile | - European Union Source: European Monitoring Centre for Drugs and Drug Addiction URL: [Link]

-

Title: N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X) - DEA Diversion Control Division Source: Drug Enforcement Administration URL: [Link]

-

Title: Study: Development of a Novel Benzylpiperazine ELISA Assay for Urine and Blood Source: Neogen URL: [Link]

-

Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI Source: MDPI URL: [Link]

-

Title: Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed Source: PubMed URL: [Link]

Sources

- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzylpiperazine [chemeurope.com]

- 6. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Details for Piperazines [unodc.org]

- 9. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]

- 12. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 13. mdpi.com [mdpi.com]

- 14. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Piperazines | Release [release.org.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Cornerstone in Central Nervous System Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing 1 and 4 positions, stands as a "privileged scaffold" in modern medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs, particularly those targeting the central nervous system (CNS), is a testament to its remarkable versatility and favorable pharmacological properties.[1] This guide provides a comprehensive exploration of the multifaceted role of piperazine compounds in CNS drug discovery, delving into its fundamental physicochemical advantages, diverse applications, structure-activity relationships (SAR), and key experimental protocols.

The Physicochemical and Pharmacokinetic Advantages of the Piperazine Moiety

The widespread adoption of the piperazine scaffold in CNS drug design is rooted in its unique and tunable characteristics that positively influence drug-like properties.[1][2]

-

Basicity and pKa: As a diprotic base, piperazine possesses two distinct pKa values. This allows it to be protonated under physiological conditions, which is crucial for forming stable salts that can significantly enhance aqueous solubility and improve formulation characteristics. The two nitrogen atoms also serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating robust interactions with biological targets.[1][2]

-

Solubility and Bioavailability: The inherent polarity imparted by the two nitrogen atoms often increases the water solubility of parent molecules. This can lead to improved oral bioavailability and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][3] In silico predictions and experimental data for many piperazine derivatives confirm their potential for high oral bioavailability and the ability to cross the blood-brain barrier (BBB).[3]

-

Structural Rigidity and Versatility: The piperazine ring offers a degree of conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation for optimal receptor binding.[2] Simultaneously, the two nitrogen atoms provide convenient handles for synthetic modification, allowing for the introduction of various substituents to fine-tune potency, selectivity, and pharmacokinetic profiles.[2][4] This structural versatility enables the exploration of vast chemical space and the optimization of lead compounds.[4]

The Piperazine Scaffold in Action: Targeting Key CNS Receptors

Piperazine derivatives have demonstrated remarkable success in modulating the activity of a wide array of CNS targets, particularly neurotransmitter receptors critical for treating psychiatric and neurological disorders.[4][5]

Many CNS-active piperazines target serotonin receptors, playing a pivotal role in the treatment of depression, anxiety, and psychosis.[1][6] The piperazine moiety often acts as a scaffold to correctly position pharmacophoric elements, such as an aryl group, for optimal interaction with various 5-HT receptor subtypes.[1][7]

-

Mechanism of Action: Arylpiperazine derivatives, a prominent class of these compounds, can act as agonists, partial agonists, or antagonists at different serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7.[8][9] For instance, compounds acting as 5-HT1A receptor agonists or partial agonists often exhibit anxiolytic and antidepressant effects.[10][11] The interaction with the serotonergic system can also involve the inhibition of the serotonin transporter (SERT), as seen in selective serotonin reuptake inhibitors (SSRIs).[7]

-

Notable Examples:

-

Vortioxetine: An antidepressant with a multimodal mechanism of action that includes 5-HT reuptake inhibition and modulation of several serotonin receptors.[11][12]

-

Buspirone: An anxiolytic agent that acts as a partial agonist at 5-HT1A receptors.[5][11]

-

Trazodone: An antidepressant that is a serotonin antagonist and reuptake inhibitor.[5]

-

The piperazine scaffold is also integral to the structure of numerous antipsychotic drugs that primarily target dopamine receptors, particularly the D2 subtype.[1][13]

-

Mechanism of Action: Atypical antipsychotics often exhibit a multi-receptor binding profile, with activity at both dopamine and serotonin receptors. The piperazine ring can serve as a versatile linker connecting key pharmacophoric fragments that bind to the receptor's active site.[1][13] Structure-activity relationship studies have shown that modifications to the arylpiperazine moiety can significantly influence affinity and selectivity for different dopamine receptor subtypes.[13][14]

-

Notable Examples:

-

Aripiprazole and Brexpiprazole: Atypical antipsychotics that are partial agonists at D2 and 5-HT1A receptors and antagonists at 5-HT2A receptors.[15][16]

-

Clozapine: An atypical antipsychotic with a complex pharmacology, including antagonism at D2 and 5-HT2A receptors.[11][12]

-

Olanzapine: An atypical antipsychotic featuring a piperazine ring integrated into a thienobenzodiazepine system.[1]

-

Structure-Activity Relationship (SAR) and Drug Design Principles